(2S,3aS,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS No.: 124002-32-0
Cat. No.: VC4299509
Molecular Formula: C13H21NO4
Molecular Weight: 255.314
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124002-32-0 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.314 |
| IUPAC Name | (2S,3aS,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 |
| Standard InChI Key | MHOIOLLMOIIRTR-GUBZILKMSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a fused cyclopenta[b]pyrrole system, where the pyrrolidine ring is annulated to a cyclopentane moiety. The stereochemistry at positions 2S, 3aS, and 6aS creates a rigid bicyclic framework that influences its conformational behavior and intermolecular interactions . X-ray crystallography of related analogues reveals a chair-like conformation for the pyrrolidine ring and a puckered cyclopentane ring, which collectively contribute to its spatial orientation in enzyme-binding pockets .
Physical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | |
| Boiling Point | 386.0 ± 25.0°C (Predicted) | |
| Storage Conditions | 2–8°C, protected from light | |
| Solubility | Moderate in DMSO, low in water |
The Boc group’s lipophilic nature (logP ≈ 1.8) enhances membrane permeability, making the compound suitable for prodrug strategies .
Synthesis and Characterization
Synthetic Routes
The compound is typically prepared via a multistep sequence starting from L-proline derivatives. A representative pathway involves:
-
Cyclopentane Annulation: Intramolecular aldol condensation of a keto-proline intermediate to form the bicyclic skeleton.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install the Boc group at the pyrrolidine nitrogen .
-
Carboxylic Acid Activation: Oxidation or hydrolysis steps to generate the free carboxylic acid functionality .
Analytical Data
-
NMR Spectroscopy: Key signals include a singlet at δ 1.44 ppm (9H, Boc methyl groups), a multiplet at δ 3.70–4.20 ppm (pyrrolidine protons), and a broad peak at δ 10.80 ppm (carboxylic acid proton) .
-
HPLC Purity: Commercial batches exhibit ≥97% purity by reversed-phase chromatography .
Applications in Medicinal Chemistry
Dipeptidyl Peptidase IV (DPP4) Inhibitors
Li et al. (2014) incorporated this compound into β-amino pyrrole-2-carbonitrile derivatives, achieving nanomolar DPP4 inhibition (IC₅₀ = 0.01 μM for lead compound 9l) . The bicyclic scaffold improved selectivity over DPP8/DPP9 by >500-fold, mitigating off-target effects observed in earlier inhibitors .
Protease Inhibitors
The compound serves as a precursor for HIV-1 protease inhibitors, where its constrained geometry mimics peptide transition states. Substitution at the carboxylic acid position with hydroxylethylamine groups yields potent inhibitors with Kᵢ values <10 nM .
Complement Factor D Inhibition
Patent literature describes its use in synthesizing heterocyclic inhibitors of complement factor D, a target in autoimmune diseases like paroxysmal nocturnal hemoglobinuria .
Role in Organic Synthesis
Asymmetric Catalysis
Yang et al. (2018) employed the compound in a Rh(II)/chiral N,N′-dioxide-Sc(III) bimetallic system to synthesize 2,2,3-trisubstituted indolines with 99% enantiomeric excess . The Boc group’s steric bulk directed facial selectivity during ammonium ylide formation.
Peptidomimetic Design
In peptide synthesis, the Boc-protected amine allows sequential coupling via Fmoc/t-Bu strategies. Deprotection with trifluoroacetic acid (TFA) yields free amines for further functionalization .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Oral Bioavailability: 22.8–53.2% in murine models, depending on substituents .
-
Half-Life: ~2.74 hours for derivative 9l, suitable for twice-daily dosing .
Recent Advances and Future Directions
PROTAC Development
The compound’s rigid structure has been exploited in proteolysis-targeting chimeras (PROTACs) targeting BRD4 and EGFR mutants. Conjugation to E3 ligase ligands via PEG linkers improved degradation efficiency (DC₅₀ <50 nM).
Continuous Flow Synthesis
Recent efforts have optimized the compound’s preparation using microreactor technology, reducing reaction times from 48 hours to <6 hours while maintaining >95% yield .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume